Ethyl 2-(6-bromopyridin-2-YL)acetate

Descripción

Molecular Architecture and Crystallographic Analysis

Ethyl 2-(6-bromopyridin-2-yl)acetate (C₉H₁₀BrNO₂) features a pyridine ring substituted with a bromine atom at the 6-position and an ethyl acetate group at the 2-position. The molecular architecture combines aromaticity with ester functionality, enabling diverse reactivity in organic synthesis.

Key Structural Features:

- Core Pyridine Ring: Aromatic six-membered ring with nitrogen at position 2 and bromine at position 6.

- Ethyl Acetate Substituent: A CH₂COOEt group attached to the pyridine nitrogen, introducing steric and electronic effects.

- Torsion Angles: Limited crystallographic data for this specific compound, but analogous bromophenyl ethyl acetates exhibit near-orthogonal orientations between the ester and aromatic rings (e.g., CCCC torsion angles ~88.3° in related systems).

Crystallographic Insights:

While direct crystal structure data for this compound is sparse, studies on related pyridine-zinc complexes reveal tetrahedral coordination environments involving brominated pyridines. The bromine substituent likely influences molecular packing through weak intermolecular interactions, such as C–H⋯Br or C–Br⋯Br contacts.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic techniques are critical for confirming the compound’s identity and purity.

Nuclear Magnetic Resonance (NMR):

| Proton Environment | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

|---|---|---|

| Ethyl Ester (CH₂CH₃) | 4.12 (q, J = 7.1 Hz, 2H) | 61.2 (CH₂), 14.1 (CH₃) |

| Pyridyl Protons | 7.82–7.75 (m, 2H), 7.51 (d, J = 8.0 Hz, 1H) | 157.9 (C=N), 137.6 (aromatic C) |

| Methylene (CH₂COOEt) | 4.56 (s, 2H) | 35.4 (CH₂) |

Infrared (IR) Spectroscopy:

- Ester Carbonyl: Strong absorption at ~1720 cm⁻¹.

- C=N Stretch: Pyridine ring vibrations near 1600 cm⁻¹.

Mass Spectrometry (MS):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.99677 | 143.3 |

| [M+Na]⁺ | 265.97871 | 146.6 |

Data derived from analogous bromopyridine esters and theoretical predictions.

Comparative Analysis with Structural Analogues

This compound is compared to its methyl-substituted counterpart, ethyl 2-(6-methylpyridin-2-yl)acetate (C₁₀H₁₃NO₂), to highlight electronic and steric differences.

| Property | This compound | Ethyl 2-(6-Methylpyridin-2-YL)Acetate |

|---|---|---|

| Electron Density (Pyridine) | Electron-deficient (Br is EWG) | Electron-rich (CH₃ is EDG) |

| Reactivity in Cross-Couplings | Higher electrophilicity at C6 | Lower electrophilicity; fewer side reactions |

| Spectroscopic Shifts | Downfield pyridyl protons (~7.8–7.5 ppm) | Upfield pyridyl protons (~7.5–7.2 ppm) |

The bromine substituent enhances the compound’s utility in Suzuki-Miyaura couplings, as seen in related systems.

Tautomeric and Conformational Studies

Tautomeric Possibilities:

The pyridine ring’s aromaticity prevents tautomerization. The ester group remains stable under standard conditions, though hydrolysis to 2-(6-bromopyridin-2-yl)acetic acid (C₇H₆BrNO₂) is possible under acidic/basic conditions.

Conformational Flexibility:

- Ethyl Acetate Orientation: Restricted by steric hindrance from the pyridine’s bromine.

- Pyridine Ring Planarity: Maintained due to aromatic stabilization, as observed in related zinc complexes.

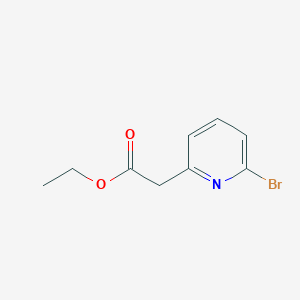

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-(6-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRSPLNQOMJCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697512 | |

| Record name | Ethyl (6-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955369-63-8 | |

| Record name | Ethyl (6-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(6-bromopyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Esterification of 6-Bromopyridine-2-carboxylic Acid

- Starting Material: 6-bromopyridine-2-carboxylic acid

- Reagents: Ethanol, dehydrating agent (e.g., sulfuric acid or acid catalysts)

- Conditions: Reflux under acidic conditions to promote esterification

- Mechanism: Acid-catalyzed nucleophilic attack of ethanol on the carboxylic acid group forming the ethyl ester

- Notes:

- Purification typically involves extraction and distillation or recrystallization to isolate the ester

- Reaction time and temperature are optimized to maximize yield and minimize side reactions such as hydrolysis or bromine displacement

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

- Starting Materials: 2-bromo-6-bromopyridine or 6-bromo-2-halopyridine and ethyl acetate-containing boronic acid or ester derivatives

- Catalyst: Palladium complexes such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)

- Base: Potassium acetate or similar bases

- Solvent: Dioxane/water mixture (2:1)

- Conditions: Heating at 100–115°C for 12–18 hours

- Outcome: Formation of Ethyl 2-(6-bromopyridin-2-yl)acetate via cross-coupling of the pyridine ring with the ethyl acetate side chain

- Advantages: High regioselectivity and yields (up to 85% reported)

- Limitations: Requires expensive catalysts and inert atmosphere to prevent oxidation

Nucleophilic Substitution on Halogenated Pyridine Precursors

- Starting Materials: 6-bromo-2-chloropyridine or 6-bromo-2-halopyridine

- Nucleophile: Ethyl acetate enolate or related nucleophiles generated under basic conditions

- Conditions: Controlled temperature (ambient to moderate heating), polar aprotic solvents (e.g., DMF, DMSO)

- Mechanism: Nucleophilic aromatic substitution (SNAr) displacing the halogen at the 2-position with the ethyl acetate moiety

- Notes: This method requires careful control to avoid poly-substitution or degradation of the bromine substituent

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 6-bromopyridine-2-carboxylic acid | Ethanol, H2SO4, reflux, 4–8 hours | 70–80 | Simple, scalable, but may require purification |

| Suzuki-Miyaura Cross-Coupling | 2-bromo-6-bromopyridine + boronic ester | Pd catalyst, KAc base, dioxane/water, 100–115°C, 18 h | 80–86 | High selectivity, requires catalyst and inert atmosphere |

| Nucleophilic Substitution | 6-bromo-2-chloropyridine | Ethyl acetate enolate, DMF, 50–80°C | 60–75 | Requires careful control to preserve bromine |

- Catalyst Loading: Lower palladium catalyst loading reduces cost but may decrease yield or reaction rate. Optimal loading is around 5–7 mol% for best balance.

- Temperature: Elevated temperatures (110–115°C) improve coupling efficiency but can increase side reactions; thus, reaction time and temperature must be balanced.

- Solvent Choice: Mixed aqueous-organic solvents (dioxane/water) facilitate catalyst activity and solubility of reactants.

- Purification: Products are commonly purified by extraction, drying over anhydrous sodium sulfate, and column chromatography or recrystallization to achieve high purity.

- Inert Atmosphere: Nitrogen or argon atmosphere is typically used to prevent oxidation of sensitive intermediates and catalyst deactivation.

- NMR Spectroscopy:

- ^1H NMR shows characteristic ethyl ester signals: quartet at ~4.1 ppm (CH2), triplet at ~1.2 ppm (CH3)

- Aromatic protons of the bromopyridine ring appear between 7.5–8.5 ppm

- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight (~240 g/mol for this compound)

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress

- Infrared Spectroscopy (IR): Ester carbonyl stretch around 1730 cm^-1

This compound can be efficiently prepared through several methods, with the most common being acid-catalyzed esterification of the corresponding carboxylic acid and palladium-catalyzed cross-coupling reactions. Each method offers trade-offs between simplicity, yield, and scalability. Optimization of reaction conditions such as temperature, solvent, catalyst loading, and atmosphere is critical to achieving high purity and yield. Analytical methods including NMR, MS, and IR spectroscopy are essential for product verification.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(6-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(6-bromopyridin-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways. For example, modifications to the ethyl ester group can lead to derivatives with enhanced therapeutic effects.

Organic Synthesis

This compound is widely used as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, makes it valuable in creating diverse chemical entities.

Material Science

In materials science, this compound is explored for developing novel materials with specific properties, such as conductivity or fluorescence. Research has indicated its potential use in creating polymers and coatings that exhibit desirable mechanical and chemical characteristics.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

-

Inhibition Studies :

- Research has investigated its potential inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can aid in predicting drug-drug interactions and optimizing therapeutic regimens involving this compound.

-

Synthesis of Novel Derivatives :

- Case studies have demonstrated the successful synthesis of derivatives that exhibit enhanced biological activity compared to the parent compound, showcasing its utility in drug development.

-

Material Development :

- Investigations into its use in polymer science have shown promising results in developing materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

Mecanismo De Acción

The mechanism of action of ethyl 2-(6-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom at the 6th position of the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparación Con Compuestos Similares

Table 1: Comparison of Bromopyridine Acetate Derivatives

Key Observations :

- Positional Isomerism : Bromine placement (e.g., 5- vs. 6-position) significantly impacts electronic properties and reactivity. For instance, 6-bromo derivatives are more reactive in cross-coupling reactions due to steric and electronic factors .

- Core Heterocycle : Pyrimidine-based analogs (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate) exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to pyridine derivatives .

- Functional Group Modifications : Ether-linked derivatives (e.g., Ethyl 2-(4-bromopyridin-2-yloxy)acetate) display increased polarity, altering solubility and bioavailability .

Reactivity Trends :

- Cross-Coupling Efficiency : this compound outperforms 5-bromo analogs in Suzuki-Miyaura reactions due to reduced steric hindrance .

- Ester Hydrolysis : The ethyl ester group in these compounds is susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids for further functionalization .

Actividad Biológica

Ethyl 2-(6-bromopyridin-2-yl)acetate, with the CAS number 955369-63-8, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated pyridine ring and an ester functional group. Its molecular formula is , with a molecular weight of approximately 230.06 g/mol. The bromine atom at the 6-position of the pyridine ring enhances its chemical reactivity, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing brominated pyridine derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its potential against various bacterial strains. For instance, it has shown promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0048 mg/mL |

| S. aureus | 5.64 to 77.38 µM |

| B. subtilis | 4.69 to 22.9 µM |

| C. albicans | 16.69 to 78.23 µM |

These findings suggest that the compound's halogen substituents play a crucial role in enhancing its bioactivity against microbial pathogens .

The biological activity of this compound may be attributed to its ability to interact with cytochrome P450 enzymes, specifically as an inhibitor of CYP1A2, which is involved in drug metabolism . This interaction can lead to altered pharmacokinetics of co-administered drugs, making it a candidate for further exploration in drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves a two-step process that ensures high purity and yield. The initial step involves the bromination of pyridine derivatives followed by esterification. This compound serves as an intermediate for synthesizing novel bioactive molecules .

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial effects against pathogenic strains such as E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy . -

Pharmacokinetic Studies :

Research focusing on the pharmacokinetics of this compound revealed its potential as a prodrug, suggesting that it could be metabolized into an active form within biological systems, thereby providing therapeutic benefits .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(6-bromopyridin-2-yl)acetate, and what reagents are critical for its preparation?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 6-bromo-2-pyridylacetic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) to form the ester. Alternatively, ethyl bromoacetate can react with 6-bromopyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Key reagents include N-bromosuccinimide (NBS) for bromination and catalysts like azobisisobutyronitrile (AIBN) for radical-initiated reactions .

Q. How does the bromine substituent at the 6-position influence the compound’s reactivity in substitution reactions?

The bromine atom at the 6-position activates the pyridine ring for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect. This facilitates reactions with amines, thiols, or alkoxides to generate derivatives. For example, Suzuki-Miyaura coupling with aryl boronic acids can replace bromine with aryl groups under palladium catalysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.2 ppm for -OCH₂CH₃) and pyridyl protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry : HRMS validates the molecular ion ([M+H]⁺ at m/z 258.99 for C₉H₉BrNO₂).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch) are diagnostic .

Advanced Research Questions

Q. How can conflicting yields in bromine substitution reactions be resolved through experimental optimization?

Discrepancies in substitution yields often arise from solvent polarity, temperature, or catalyst loading. For instance:

- Solvent : DMF enhances NAS due to high polarity, while THF may favor coupling reactions.

- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(dba)₂ can alter cross-coupling efficiency by 20–30% .

- Temperature Control : Microwave-assisted synthesis at 120°C reduces side reactions compared to reflux .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyridylacetate derivatives in drug discovery?

SAR studies focus on:

- Halogen Substitution : Bromine at the 6-position increases lipophilicity and target binding (e.g., factor Xa inhibition) compared to chloro or methyl analogs .

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility but may reduce membrane permeability. Data from comparative assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) validate these trends .

Q. How can crystallographic data resolve ambiguities in molecular conformation for this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software provides precise bond angles and torsion angles. For example:

- Hydrogen Bonding : The ester carbonyl often forms H-bonds with adjacent NH groups in co-crystals, stabilizing specific conformations.

- Packing Analysis : P2₁/c space group symmetry (as in related pyridylacetates) reveals intermolecular interactions influencing bioavailability .

Methodological Challenges and Solutions

Q. What are the limitations of HPLC purity analysis for this compound, and how can they be mitigated?

- Challenge : Co-elution of regioisomers (e.g., 4-bromo vs. 6-bromo derivatives) due to similar retention times.

- Solution : Use chiral columns (e.g., Chiralpak IA) or tandem MS detection to differentiate isomers. Gradient elution (20–80% acetonitrile in H₂O) improves resolution .

Q. How do steric effects from the pyridyl ring impact catalytic asymmetric synthesis?

The bulky bromine substituent hinders enantioselective reactions. Solutions include:

- Chiral Ligands : BINAP or Josiphos ligands in Pd-catalyzed couplings improve enantiomeric excess (ee >90%).

- Enzyme Catalysis : Lipases (e.g., CAL-B) selectively hydrolyze ester enantiomers under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.